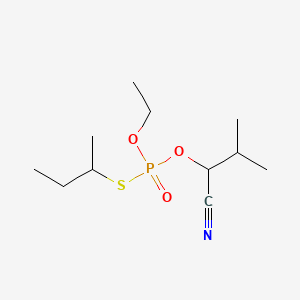
Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester is a chemical compound with the molecular formula C_10H_19N_2O_4PS. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester typically involves the reaction of phosphorothioic acid derivatives with appropriate alcohols and amines. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity. For instance, the esterification reaction may be carried out in the presence of a dehydrating agent to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine derivative.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
Applications De Recherche Scientifique
Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Industry: The compound is used in the production of pesticides, herbicides, and other agrochemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphorothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphorothioate esters, such as:
- Phosphorothioic acid, S-[2-[(1-cyano-1-methylethyl)amino]-2-oxoethyl] O,O-diethyl ester
- Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl), O-2-methylpropyl ester
Uniqueness
Phosphorothioic acid, O-(1-cyano-2-methylpropyl) O-ethyl S-(1-methylpropyl) ester is unique due to its specific ester and amine substituents, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
134650-07-0 |
|---|---|
Formule moléculaire |
C11H22NO3PS |
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
2-[butan-2-ylsulfanyl(ethoxy)phosphoryl]oxy-3-methylbutanenitrile |
InChI |
InChI=1S/C11H22NO3PS/c1-6-10(5)17-16(13,14-7-2)15-11(8-12)9(3)4/h9-11H,6-7H2,1-5H3 |
Clé InChI |
IHGZJCKWNKQDSH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)SP(=O)(OCC)OC(C#N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)


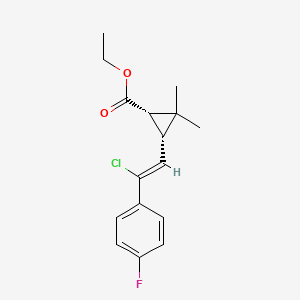
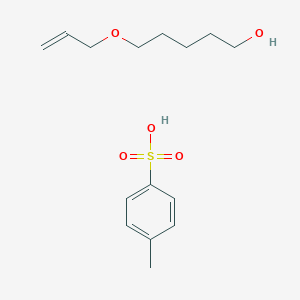
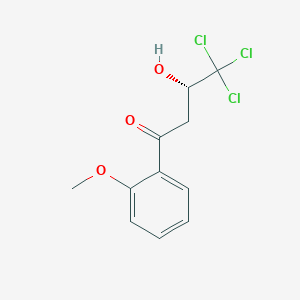


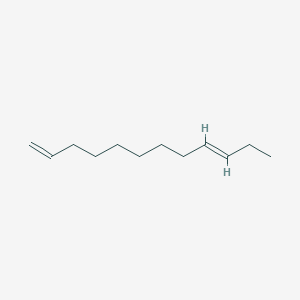
![3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14268045.png)
![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)


